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molecular formula C11H20N2O3 B8708309 Azacyclohexane, 1-BOC-3-formamido- CAS No. 184637-49-8

Azacyclohexane, 1-BOC-3-formamido-

Cat. No. B8708309
M. Wt: 228.29 g/mol
InChI Key: MXPNLPVLMJXVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05571832

Procedure details

The title compound of Example 4 (10.1 g, 50.5 mmol) was dissolved in ethyl formate (50 mL) and the solution was refluxed overnight when TLC (solvent system A) showed the reaction to be complete. The solvent was evaporated in vacuo and the residue was dried under high vacuum to give the product (11.5 g, quantitative) as a colorless oil: 1H-NMR (CDCl3) ∂8.16. (s, 1H), 6.03 (20%), 5.77 (80%) (br s, 1H), 4.06 (m, 1H), 3.22-3.58 (complex m, 4H), 1.20-1.89 (complex m, 4H), 1.46 (s, 9H). CIMS (MH+ calcd for C11H20N2O3): 229. Found (MH+): 229; HRMS (M+ calcd for C11H20N2O3): 228. 1474. Found (M+): 228. 1469.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
6.03
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5.77
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
complex m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
complex m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.[CH:15](OCC)=[O:16]>>[C:11]([O:10][C:8]([N:4]1[CH2:5][CH2:6][CH2:7][CH:2]([NH:1][CH:15]=[O:16])[CH2:3]1)=[O:9])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
NC1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)OCC
Step Two
Name
6.03
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5.77
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
complex m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
complex m
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed overnight when TLC (solvent system A)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to give the product (11.5 g, quantitative) as a colorless oil

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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